molecular formula C6H10N2O3 B12902115 4,5-Dihydro-1,2-oxazol-3-yl dimethylcarbamate CAS No. 62243-09-8

4,5-Dihydro-1,2-oxazol-3-yl dimethylcarbamate

Katalognummer: B12902115
CAS-Nummer: 62243-09-8
Molekulargewicht: 158.16 g/mol
InChI-Schlüssel: YWELGPURLKOREZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,5-Dihydro-1,2-oxazol-3-yl dimethylcarbamate is an organic compound that belongs to the oxazole family Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dihydro-1,2-oxazol-3-yl dimethylcarbamate typically involves the cycloaddition of nitrile oxides with allylic compounds or propargyl alcohols. For example, nitrile oxide generated from 6-methyluracil-5-carboximidoyl chloride can react with allyl alcohol in methanol to yield the desired oxazole derivative . The reaction conditions often include room temperature and the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4,5-Dihydro-1,2-oxazol-3-yl dimethylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole derivatives.

    Reduction: Reduction reactions can convert it into different oxazoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound.

Major Products Formed

The major products formed from these reactions include various substituted oxazoles and oxazolines, which can have different biological and chemical properties .

Wissenschaftliche Forschungsanwendungen

4,5-Dihydro-1,2-oxazol-3-yl dimethylcarbamate has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4,5-Dihydro-1,2-oxazol-3-yl dimethylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets through non-covalent interactions, leading to changes in their activity and function. This can result in various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 4,5-Dihydro-1,2-oxazol-3-yl dimethylcarbamate include:

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern and the presence of the dimethylcarbamate group. This unique structure can confer distinct biological and chemical properties, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

62243-09-8

Molekularformel

C6H10N2O3

Molekulargewicht

158.16 g/mol

IUPAC-Name

4,5-dihydro-1,2-oxazol-3-yl N,N-dimethylcarbamate

InChI

InChI=1S/C6H10N2O3/c1-8(2)6(9)11-5-3-4-10-7-5/h3-4H2,1-2H3

InChI-Schlüssel

YWELGPURLKOREZ-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C(=O)OC1=NOCC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.